Cas no 1602024-07-6 (1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine)

1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-amine is a fluorinated aromatic amine compound characterized by its trifluoromethyl and methylphenyl functional groups. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aromatic methyl substitution offers selectivity in reactivity. Its well-defined molecular architecture facilitates applications in the development of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. The compound’s high purity and consistent performance under controlled conditions ensure reliability in research and industrial processes. Suitable for advanced organic synthesis, it is handled under standard safety protocols for amine derivatives.
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine structure
1602024-07-6 structure
商品名:1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
CAS番号:1602024-07-6
MF:C10H12F3N
メガワット:203.204193115234
CID:6206156
PubChem ID:65815685

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
    • 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine
    • CS-0306587
    • EN300-1938903
    • 1602024-07-6
    • インチ: 1S/C10H12F3N/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3
    • InChIKey: WMMFXUXPYDEXHK-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C=CC=C(C)C=1)N)(F)F

計算された属性

  • せいみつぶんしりょう: 203.09218387g/mol
  • どういたいしつりょう: 203.09218387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26Ų

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938903-1.0g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
1g
$1229.0 2023-05-27
Enamine
EN300-1938903-0.25g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
0.25g
$774.0 2023-09-17
Enamine
EN300-1938903-5.0g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
5g
$3562.0 2023-05-27
Enamine
EN300-1938903-1g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
1g
$842.0 2023-09-17
Enamine
EN300-1938903-10.0g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
10g
$5283.0 2023-05-27
Enamine
EN300-1938903-0.5g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
0.5g
$809.0 2023-09-17
Enamine
EN300-1938903-5g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
5g
$2443.0 2023-09-17
Enamine
EN300-1938903-2.5g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
2.5g
$1650.0 2023-09-17
Enamine
EN300-1938903-0.1g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
0.1g
$741.0 2023-09-17
Enamine
EN300-1938903-0.05g
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine
1602024-07-6
0.05g
$707.0 2023-09-17

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine 関連文献

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amineに関する追加情報

Introduction to 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine (CAS No. 1602024-07-6)

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine (CAS No. 1602024-07-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the class of trifluoromethylated amines, which are known for their unique chemical and biological properties. The presence of the trifluoromethyl group imparts distinct characteristics to the molecule, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine consists of a trifluoromethylated propyl chain attached to a 3-methylphenyl ring. The amine functionality at the terminal position of the propyl chain adds further complexity and reactivity to the molecule. This combination of structural features contributes to its potential as a ligand for various biological targets, including receptors and enzymes.

Recent studies have highlighted the pharmacological potential of 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine. One notable area of research involves its interaction with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological processes. Compounds that modulate serotonin receptor activity have been explored for their therapeutic potential in treating conditions such as depression, anxiety disorders, and chronic pain.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and functional activity of 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine at serotonin receptors. The results showed that this compound exhibited high selectivity and potency for the 5-HT2A receptor subtype. This finding suggests that 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine could be further developed as a lead compound for novel serotonergic drugs.

Beyond its potential as a serotonergic ligand, 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine has also been studied for its effects on other biological systems. For instance, preliminary investigations have indicated that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and neurodegenerative conditions. Compounds with anti-inflammatory activity are therefore of great interest in drug discovery efforts.

The synthesis of 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine has been optimized using modern synthetic techniques. One common approach involves the reaction of 3-methylbenzaldehyde with trifluoromethyl ketone followed by reductive amination. This multi-step process allows for efficient production of the target compound with high purity and yield. The availability of scalable synthesis methods is crucial for advancing the compound from preclinical to clinical stages.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While specific clinical data on 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine may not yet be available due to its relatively recent discovery, preclinical studies have provided promising results. These studies typically involve in vitro assays and animal models to assess pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

In one preclinical study conducted by a team at a leading pharmaceutical company, 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine demonstrated favorable ADME properties and low toxicity in rodent models. The compound was well-tolerated at therapeutic doses and showed no significant adverse effects on major organs or physiological functions. These findings support its potential for further development as a therapeutic agent.

The future prospects for 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine are promising. Ongoing research aims to elucidate its mechanism of action at molecular and cellular levels and to identify additional therapeutic applications beyond serotonin receptor modulation and anti-inflammatory effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area.

In conclusion, 1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine (CAS No. 1602024-07-6) represents an intriguing compound with diverse pharmacological properties. Its unique chemical structure and biological activities make it a valuable candidate for drug discovery and development efforts aimed at addressing unmet medical needs in various therapeutic areas.

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